molecular formula C20H27N3O6 B10991668 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10991668
M. Wt: 405.4 g/mol
InChI Key: HZKQEKVGNJWKCQ-UHFFFAOYSA-N
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Description

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane with 3,4,5-trimethoxyphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    2,8-diazaspiro[4.5]decan-1-one derivatives: Known for their selective inhibition of TYK2/JAK1.

    8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Studied for anticonvulsant activity.

Uniqueness

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide stands out due to its unique combination of a spirocyclic core and trimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C20H27N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C20H27N3O6/c1-22-19(26)23(18(25)20(22)8-6-5-7-9-20)12-16(24)21-13-10-14(27-2)17(29-4)15(11-13)28-3/h10-11H,5-9,12H2,1-4H3,(H,21,24)

InChI Key

HZKQEKVGNJWKCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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